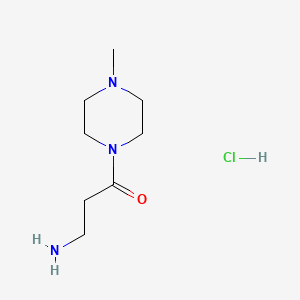

3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride

Beschreibung

3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride is a substituted propanone derivative characterized by a 4-methylpiperazinyl group at the 1-position and an amino group at the 3-position of the propanone backbone. The 4-methylpiperazine moiety may enhance solubility and influence binding affinity compared to simpler alkylamine substituents .

Eigenschaften

IUPAC Name |

3-amino-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAJHOBWHASXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride is a synthetic organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅ClN₄O

- Molecular Weight : 239.76 g/mol

- Functional Groups : Amino group, piperazine ring

These features contribute to its solubility and reactivity, making it a candidate for various biological applications.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, which is significant for anticancer applications.

- Receptor Interaction : The compound can bind to G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and cardiovascular functions .

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have shown:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM, outperforming standard treatments like 5-Fluorouracil .

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 0.87 | 17.02 |

| MDA-MB-231 | 1.75 | 11.73 |

This suggests that the compound could be a promising candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound's piperazine structure is associated with various neuropharmacological effects. It has been studied for its potential in treating anxiety and depression:

- Psychotropic Effects : Derivatives of similar compounds have shown efficacy in treating depressive states and anxiety disorders by modulating serotonin levels .

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antidepressant Activity : A study involving piperazine derivatives indicated that modifications could enhance their antidepressant properties, suggesting that similar adjustments to our compound may yield beneficial effects in mood disorders .

- Cardiovascular Applications : Research has highlighted the role of piperazine-containing compounds in cardiovascular regulation, indicating possible applications for managing conditions like hypertension .

Toxicity and Safety Profile

Toxicity studies are critical for assessing the safety of new compounds. Preliminary investigations suggest that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . This favorable safety profile supports its potential use in therapeutic settings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions such as:

- Reagent in Organic Synthesis : Acts as a nucleophile or electrophile in substitution reactions.

- Intermediate in Pharmaceutical Chemistry : Used to develop new pharmaceutical agents targeting specific biological pathways.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial effects against certain pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Medicine

The therapeutic applications of this compound are being actively investigated:

- Neurological Disorders : Its structural similarity to psychoactive substances positions it as a potential treatment for mood disorders by modulating neurotransmitter systems (serotonin and dopamine).

Case Study: Serotonin Receptor Interaction

A study published in Molecules demonstrated that modifications to the piperazine moiety significantly affect binding affinity for serotonin receptors, indicating a pathway for developing antidepressants.

Case Study: Dopaminergic Effects

Animal model studies have shown that related compounds can enhance dopamine levels in the prefrontal cortex, suggesting cognitive enhancement properties.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties allow it to be employed in the production of:

- Pharmaceuticals : As an active ingredient or intermediate in drug formulations.

- Chemical Manufacturing : In the synthesis of agrochemicals and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Propanone/Cathinone Family

The compound shares a propanone backbone with several pharmacologically active analogs. Key differences lie in substituent groups, which dictate biological activity and physicochemical properties (Table 1).

Table 1: Structural and Molecular Comparison

Key Observations:

- Piperazine vs. Piperidine : The 4-methylpiperazinyl group may confer higher polarity compared to dyclonine’s piperidinyl group, impacting blood-brain barrier penetration .

- Aryl vs. Heterocyclic Groups : Unlike Aldi-1 (phenyl) or bupropion (chlorophenyl), the target compound lacks an aromatic ring, which could reduce off-target binding .

Pharmacological and Toxicological Profiles

Enzyme Inhibition :

- Aldi Series: Aldi-1 to Aldi-4 (propanone derivatives) inhibit aldehyde dehydrogenase (ALDH) with IC₅₀ values ranging from 1.2–5.8 µM .

Neuroactivity :

- Methcathinone and 3-FMC: These cathinones induce dopamine release but exhibit neurotoxicity at ≥10 mg/kg (rodent models) due to oxidative stress . The absence of a phenyl group in the target compound may mitigate such effects.

- Bupropion: As a norepinephrine-dopamine reuptake inhibitor (NDRI), bupropion’s chlorophenyl group is critical for binding monoamine transporters . The target compound’s amino-piperazinyl structure likely redirects activity toward non-monoaminergic targets.

Topical Activity :

Physicochemical Properties

- Solubility: Piperazinyl and amino groups in the target compound may improve aqueous solubility compared to bupropion (logP = 2.5) or methcathinone (logP = 1.8) .

- Stability: Quaternary carbons adjacent to ketones (common in propanones) may render the compound susceptible to metabolic reduction, similar to methcathinone’s conversion to inactive metabolites .

Vorbereitungsmethoden

Synthesis of the Piperazine Intermediate

The 4-methylpiperazine moiety is typically prepared by alkylation of piperazine or ethylenediamine derivatives with methylating agents such as methyl iodide or methyl sulfate under basic conditions. This step ensures selective methylation on one nitrogen atom of the piperazine ring.

Formation of the Propanone Backbone

The propanone portion bearing the amino group at the 3-position is assembled via nucleophilic substitution or acylation reactions. A representative approach involves:

- Reacting 4-methylpiperazine with an α-haloketone or α-haloamide intermediate to introduce the propanone skeleton.

- Alternatively, reductive amination of a suitable keto intermediate with ammonia or an amine source can yield the amino ketone structure.

Hydrochloride Salt Formation

The free base of 3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step facilitates crystallization and improves compound stability.

Representative Preparation Procedure (Literature-Based)

A typical synthetic sequence adapted from related piperazine-propanone compounds involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Piperazine + Methyl iodide, base, solvent (e.g., acetonitrile), room temperature | Selective N-methylation to form 4-methylpiperazine | 85-90 |

| 2 | 4-Methylpiperazine + α-chloroacetone, base, reflux | Nucleophilic substitution to attach propanone moiety | 70-80 |

| 3 | Amination (if necessary) via reductive amination or substitution | Introduction of amino group at 3-position | 75-85 |

| 4 | Treatment with HCl in ethanol | Formation of hydrochloride salt | 90-95 |

Reaction Conditions and Optimization

- Temperature Control: Low temperatures (0 to −10 °C) during alkylation or acylation steps minimize side reactions and by-product formation, as demonstrated in related piperazine derivative syntheses.

- Solvent Choice: Dichloromethane, acetonitrile, or ethanol are commonly used solvents, selected based on reagent solubility and reaction kinetics.

- Base Selection: Triethylamine or other organic bases are employed to neutralize generated acids and drive the reaction forward.

- Purification: Crude intermediates are often purified by filtration and recrystallization; chromatographic methods may be used for final purification.

Analytical Characterization

The identity and purity of the compound and intermediates are confirmed by:

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra provide structural confirmation, with characteristic chemical shifts for the piperazine ring, methyl group, amino group, and ketone carbonyl.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight and formula.

- Melting Point (Mp): Sharp melting point range indicates purity.

- Infrared Spectroscopy (IR): Identification of functional groups such as NH2, C=O, and C-N stretches.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Alkylation temperature | 0 to 25 °C | Prevents over-alkylation |

| Solvent | Dichloromethane, ethanol, acetonitrile | Depends on step and reagent solubility |

| Base | Triethylamine, sodium carbonate | Neutralizes HCl byproduct |

| Reaction time | 2 to 6 hours | Monitored by TLC or HPLC |

| Purification method | Filtration, recrystallization | Ensures high purity of final salt |

| Yield | 70-95% (overall) | Varies with scale and optimization |

Research Findings and Industrial Notes

- Industrial synthesis often employs continuous flow reactors to improve reaction control and scalability.

- Automated synthesis platforms enable reproducibility and reduce impurities.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

- The compound serves as a key intermediate for further derivatization in medicinal chemistry, including synthesis of piperazine-based drugs with CNS activity.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride, and what key reaction parameters should be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of a piperazine derivative (e.g., 4-methylpiperazine) with a ketone precursor. Key steps include:

- Nucleophilic substitution : Reacting 4-methylpiperazine with a halogenated propanone derivative under anhydrous conditions .

- Amination : Introduction of the amino group via reductive amination or direct substitution, requiring pH control (e.g., pH 8–10) and catalysts like palladium .

- Hydrochloride salt formation : Precipitation using HCl in a non-polar solvent (e.g., diethyl ether) .

Critical parameters : Temperature (60–80°C for substitution), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:ketone).

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective for characterization?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 5 µm particle size) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d₆, 400 MHz) to confirm proton environments (e.g., piperazinyl CH₂ at δ 2.3–3.1 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 2500–2800 cm⁻¹ (HCl salt N-H stretches) .

- Reference standards : Compare with pharmacopeial impurities (e.g., residual solvents, byproducts) using validated protocols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the piperazinyl moiety influence the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer :

- Solubility studies : Perform shake-flask assays in buffers (pH 1–7.4) and logP measurements (octanol/water). Piperazinyl groups enhance water solubility at acidic pH due to protonation .

- Bioavailability : Conduct pharmacokinetic studies in rodent models, monitoring plasma concentrations via LC-MS/MS. Structural analogs show t₁/₂ of 2–4 hours, suggesting moderate metabolic stability .

- Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to the piperazine ring to improve solubility without compromising target binding .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) and compare predicted vs. experimental shifts .

- X-ray crystallography : Resolve crystal structure to validate bond lengths/angles (e.g., C-N bond in piperazine: ~1.45 Å) .

- Dynamic effects : Account for solvent interactions (DMSO vs. CDCl₃) and tautomerism in NMR simulations .

Q. What strategies are effective in modifying the piperazinyl moiety to enhance biological activity while maintaining solubility?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with substituted piperazines (e.g., 4-ethylpiperazine) and test in vitro binding assays .

- Prodrug design : Conjugate with ester groups to increase lipophilicity, enabling passive diffusion across membranes .

- SAR studies : Map critical interactions (e.g., hydrogen bonding with target receptors) using molecular docking (AutoDock Vina) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC:

| Condition | Degradation Products | Stability Rank |

|---|---|---|

| Acidic | Hydrolysis byproducts | Least stable |

| Alkaline | Minor decomposition | Moderate |

| Oxidative | No change | Most stable |

- pH-rate profiling : Determine degradation kinetics (pseudo-first-order) to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.